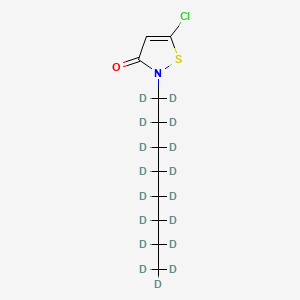

5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one is a synthetic chemical compound belonging to the isothiazolinone family. Isothiazolinones are known for their antimicrobial properties and are widely used as preservatives in various industrial and consumer products. This particular compound is characterized by the presence of a chlorine atom at the 5th position, an n-octyl group at the 2nd position, and a deuterium-labeled (d17) structure, which makes it useful for specific scientific studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isothiazolin-3-one and n-octyl-d17 bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., dimethylformamide).

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Reactors: These reactors allow for precise control of reaction parameters and efficient production.

Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted isothiazolinones.

Aplicaciones Científicas De Investigación

Chemistry

- Model Compound : It serves as a model compound for studying isothiazolinone chemistry and reaction mechanisms, allowing researchers to explore the behavior of similar compounds under various conditions.

Biology

- Antimicrobial Studies : The compound is extensively investigated for its antimicrobial properties, making it a candidate for controlling microbial growth in laboratory settings. Its mechanism involves disrupting essential cellular processes, particularly targeting enzymes involved in cell wall synthesis, leading to cell lysis and death.

Medicine

- Therapeutic Potential : Researchers are exploring its potential therapeutic applications, including the development of new antimicrobial agents. The deuterium labeling allows for detailed studies of its interactions with biological targets, enhancing our understanding of its efficacy and safety.

Industrial Applications

5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one finds extensive use in various industries:

- Preservatives : It is utilized as a preservative in personal care products, paints, coatings, and emulsions due to its effective antimicrobial properties.

- Biocides : The compound is incorporated into biodiesel formulations to inhibit microbial growth, thereby extending the shelf life and performance of biodiesel fuels.

Safety and Environmental Considerations

While this compound is effective as an antimicrobial agent, it also poses certain safety risks:

- Toxicity : It has been identified as harmful by inhalation or skin contact. Proper safety measures must be taken when handling this compound.

- Environmental Impact : Studies indicate potential risks associated with its application in marine environments, particularly concerning non-target organisms. This highlights the need for careful assessment of its environmental impact when used in antifouling applications.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited the growth of various pathogenic microorganisms in laboratory settings. The compound's rapid action was noted, with significant reductions in microbial viability observed within minutes of exposure.

Case Study 2: Biodiesel Applications

Research on the use of this compound as a biocide in biodiesel revealed that it significantly inhibited microbial growth without adversely affecting the fuel's properties. This application underscores its importance in enhancing the stability and longevity of biodiesel products.

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one involves the inhibition of microbial growth by disrupting essential cellular processes. The compound targets enzymes and proteins involved in cell wall synthesis, leading to cell lysis and death. The deuterium-labeled structure allows for detailed studies of its interaction with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

5-Chloro-2-methyl-4-isothiazolin-3-one: Another isothiazolinone compound with similar antimicrobial properties.

2-Methyl-4-isothiazolin-3-one: Lacks the chlorine atom but shares similar chemical and biological properties.

1,2-Benzisothiazolin-3-one: A structurally related compound with broad-spectrum antimicrobial activity.

Uniqueness

5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one is unique due to its deuterium-labeled structure, which provides advantages in scientific research, such as tracing and studying metabolic pathways and reaction mechanisms.

Actividad Biológica

5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one, a member of the isothiazolinone family, has garnered attention for its biological activity, particularly as an antimicrobial agent. This compound is structurally related to other isothiazolinones, which are widely used in various industrial applications, including as biocides and preservatives.

- Molecular Formula : C11H18ClNOS

- Molecular Weight : 247.78 g/mol

- CAS Number : 26530-24-5

The biological activity of this compound primarily revolves around its ability to disrupt cellular processes in microorganisms. Isothiazolinones, including this compound, function by inhibiting key enzymes and disrupting cellular membranes, leading to cell death.

Antimicrobial Activity

Research indicates that isothiazolinones exhibit potent antibacterial properties. For instance, studies have shown that 2-n-Octyl-4-isothiazolin-3-one (OIT), a closely related compound, significantly affects bacterial cell viability by inducing oxidative stress and damaging cellular components . The mechanism involves:

- Inhibition of Enzymatic Activity : Isothiazolinones can inhibit enzymes critical for microbial metabolism.

- Membrane Disruption : They alter membrane permeability, leading to leakage of cellular contents.

Case Studies on Toxicity

-

Aquatic Toxicity : A study on the chronic toxicity of DCOIT (4,5-dichloro-2-n-octyl-4-isothiazolin-3-one) demonstrated significant impacts on the Pacific white shrimp (Litopenaeus vannamei). Exposure to concentrations as low as 15 µg/L resulted in altered gene expression related to metabolism and growth inhibition .

Concentration (µg/L) Survival Rate (%) Weight Gain (%) Notable Effects 0 100 100 Control 3 95 95 Mild effects 15 70 60 Metabolic changes 30 40 30 High mortality - Human Health Risks : Allergic contact dermatitis has been reported in individuals exposed to products containing isothiazolinones. Three cases highlighted the potential for skin sensitization due to exposure to biocides containing these compounds .

In Vitro Studies

Recent in vitro studies have focused on the effects of OIT on human endothelial cells. The findings revealed that OIT treatment led to:

- Apoptosis Induction : Activation of caspase-3 was observed, indicating programmed cell death .

- Mitochondrial Dysfunction : Alterations in mitochondrial dynamics were noted, contributing to impaired bioenergetic function.

Key Findings from In Vitro Studies

| Treatment (µM) | Caspase-3 Activity (relative units) | Mitochondrial Function Impairment (%) |

|---|---|---|

| Control | Baseline | 0 |

| 5 | Increased | 20 |

| 25 | Significantly increased | 60 |

Environmental Impact

The environmental persistence and toxicity of isothiazolinones raise concerns regarding their use in industrial applications. The compound's ability to bioaccumulate in aquatic organisms necessitates careful consideration of its environmental impact.

Propiedades

IUPAC Name |

5-chloro-2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-1,2-thiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNOS/c1-2-3-4-5-6-7-8-13-11(14)9-10(12)15-13/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMXFIUOGSODQW-OISRNESJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C=C(S1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=O)C=C(S1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.